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Compound of Interest

Compound Name: 5-Bromo-6-methyluracil

Cat. No.: B078055 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth review of the synthesis, biological activities,

and mechanisms of action of 5-Bromo-6-methyluracil and its key derivatives. It includes

structured data, detailed experimental protocols, and visualizations of relevant pathways and

workflows to serve as a comprehensive resource for the scientific community.

Introduction
5-Bromo-6-methyluracil is a synthetic halogenated derivative of the pyrimidine base uracil. Its

core structure, featuring a bromine atom at the 5-position and a methyl group at the 6-position,

makes it an analogue of the natural nucleobase thymine (5-methyluracil). This structural

similarity is the foundation for its primary biological activities, positioning it and its derivatives as

subjects of interest in antiviral, anticancer, and herbicidal research. The compound serves as a

versatile scaffold for synthesizing a range of derivatives with significant therapeutic and

commercial potential. As a research chemical, it has been submitted to the National Cancer

Institute (NCI) for evaluation. This review will consolidate the existing research, focusing on its

synthesis, mechanisms of action, and the quantitative biological data of its most notable

derivatives.

Physicochemical Properties
5-Bromo-6-methyluracil is a solid research compound with well-defined chemical properties.

A summary of these properties is presented below.
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Property Value Reference

CAS Number 15018-56-1

Molecular Formula C5H5BrN2O2

Molecular Weight 205.01 g/mol

IUPAC Name
5-bromo-6-methyl-1H-

pyrimidine-2,4-dione

Synonyms
NSC53064, Uracil, 5-bromo-6-

methyl-

EINECS 239-103-2

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-6-methyluracil and its derivatives typically involves electrophilic

substitution on the electron-rich pyrimidine ring of a 6-methyluracil precursor.

General Synthesis of 5-Bromo-6-methyluracil
A common and effective method for synthesizing 5-Bromo-6-methyluracil is through the direct

bromination of 6-methyluracil. The electron-rich nature of the pyrimidine ring makes it

susceptible to electrophilic attack, particularly at the C5 position.

Experimental Protocol: Direct Bromination

Reactant Preparation: Dissolve 6-methyluracil in a suitable solvent, typically glacial acetic

acid.

Bromination: Add elemental bromine (Br₂) to the solution. The reaction proceeds via an

electrophilic substitution mechanism. An intermediate adduct, 5-bromo-5,6-dihydro-6-

hydroxyuracil, is formed, which then undergoes a rapid, acid-catalyzed dehydration to yield

the final product.

Reaction Conditions: The reaction is typically stirred at a controlled temperature to ensure

completion.
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Product Isolation: Upon completion, the reaction mixture is cooled. The product, 5-Bromo-6-
methyluracil, often precipitates out of the solution and can be collected by filtration, washed

with a suitable solvent (e.g., water) to remove impurities, and then dried.

Below is a workflow diagram illustrating this common synthetic route.
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Caption: Workflow for the direct bromination of 6-methyluracil.
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Synthesis of Derivatives
Derivatives are often created to enhance biological activity or bioavailability. For example, the

herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is synthesized via a multi-step process

involving condensation, cyclization, and finally bromination. Another derivative, 5-bromo-1-

mesyluracil (BMsU), was synthesized through the condensation reaction of silylated 5-

bromouracil with methanesulfonyl chloride (MsCl) in acetonitrile.

Biological Activities and Mechanisms of Action
The structural similarity of 5-Bromo-6-methyluracil to thymine allows it to act as an

antimetabolite, interfering with normal metabolic processes, particularly nucleic acid synthesis.

This mechanism is the foundation for its observed anticancer and antiviral properties.

Anticancer and Antitumor Activity
The primary proposed anticancer mechanism is interference with DNA synthesis. Like the well-

known mutagen 5-bromouracil (5-BrU), it is hypothesized that 5-Bromo-6-methyluracil can be

incorporated into DNA in place of thymine. Once incorporated, it can undergo tautomeric shifts,

leading to mispairing during DNA replication and ultimately inducing mutations that can trigger

cell death.

A key derivative, 5-bromo-1-mesyluracil (BMsU), has demonstrated significant cytotoxic activity

against several human carcinoma cell lines and in vivo antitumor effects.

Experimental Protocol: In Vitro Antiproliferative Assay (HeLa Cells)

Cell Culture: HeLa (cervix carcinoma) cells are cultured in a suitable medium supplemented

with fetal calf serum.

Treatment: Cells are incubated with varying concentrations of the test compound (e.g.,

BMsU).

Radiolabeling: To measure DNA, RNA, and protein synthesis, radiolabeled precursors

([¹⁴C]thymidine for DNA, [¹⁴C]uridine for RNA, and [³H]leucine for protein) are added to the

culture medium for a defined period (e.g., 1 hour).
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Measurement: After incubation, the cells are harvested, and the macromolecules are

precipitated (e.g., with trichloroacetic acid). The radioactivity incorporated into the

precipitates is measured using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in

treated cells to that in untreated control cells.

The results for BMsU's activity are summarized in the table below.

Biosynthetic Pathway
Inhibition in HeLa Cells (%
of Control)

Reference

DNA Synthesis 42 ± 5

RNA Synthesis 87 ± 2

Protein Synthesis 101 ± 8

De novo Pyrimidine Synthesis 78 ± 5

In vivo studies using a mouse anaplastic mammary carcinoma model showed that BMsU

administered at a dose of 50 mg/kg significantly reduced tumor growth time.

Another potential mechanism is the inhibition of enzymes crucial for nucleotide metabolism,

such as thymidine phosphorylase, which is involved in the pyrimidine salvage pathway.
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Proposed Antimetabolite Mechanism of Action
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Caption: Proposed mechanism of mutagenic action via DNA incorporation.
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Antiviral Activity
Derivatives of 5-substituted uracils have shown potent antiviral activities. Research on

nucleoside derivatives with a cyclopropane sugar moiety revealed compounds with superior

activity against the varicella-zoster virus (VZV) compared to the standard drug Acyclovir (ACV).

The most potent of these, (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1',2'-

bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione, was 40-60 times more

potent than ACV against clinical VZV isolates and showed good oral bioavailability in rats

(68.5%).

Compound Virus Strain IC₅₀ (µg/mL) Reference

(E)-5-Bromovinyl

derivative
VZV Kawaguchi 0.027

(E)-5-Chlorovinyl

derivative
VZV Kawaguchi 0.070

(E)-5-Iodovinyl

derivative
VZV Kawaguchi 0.054

Acyclovir (ACV) VZV Kawaguchi 3.4

The mechanism for these antiviral agents often involves selective phosphorylation by viral

thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and

inhibition of viral replication.

To cite this document: BenchChem. [A Comprehensive Technical Review of 5-Bromo-6-
methyluracil Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078055#literature-review-of-5-bromo-6-methyluracil-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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